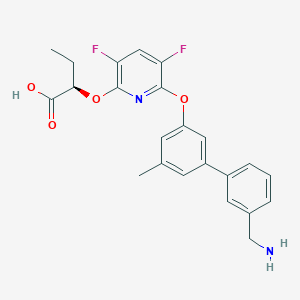

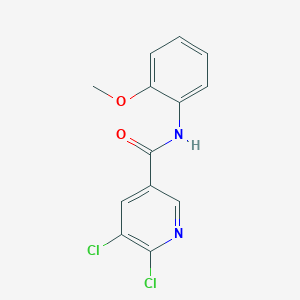

![molecular formula C14H13N3O5S B2582795 N-(3-(méthylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophén-2-yl)-5-nitrofuran-2-carboxamide CAS No. 893095-06-2](/img/structure/B2582795.png)

N-(3-(méthylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophén-2-yl)-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C14H13N3O5S and its molecular weight is 335.33. The purity is usually 95%.

BenchChem offers high-quality N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés antimicrobiennes

Les dérivés du thiophène ont démontré une activité antimicrobienne . Les chercheurs ont exploré leur potentiel comme agents contre les bactéries, les champignons et d'autres agents pathogènes. Le composé pourrait être étudié pour ses effets antimicrobiens spécifiques.

Effets analgésiques et anti-inflammatoires

Les thiophènes ont été étudiés pour leurs propriétés analgésiques et anti-inflammatoires . Enquêter sur l'impact du composé sur le soulagement de la douleur et la modulation de l'inflammation pourrait être précieux.

Activité antihypertensive

Certains dérivés du thiophène présentent des effets antihypertenseurs . Les chercheurs pourraient explorer si ce composé a un impact sur la régulation de la pression artérielle.

Potentiel antitumoral

Les thiophènes ont été étudiés comme agents antitumoraux potentiels . Les chercheurs pourraient explorer si ce composé présente une promesse dans l'inhibition de la croissance tumorale ou des métastases.

Inhibition de la corrosion

Au-delà de la médecine, les thiophènes jouent un rôle dans la science des matériaux. Ils sont utilisés comme inhibiteurs de la corrosion des métaux . Les chercheurs pourraient explorer si ce composé a un effet protecteur contre la corrosion des métaux.

Diodes électroluminescentes (LED)

Les thiophènes sont également utilisés dans la fabrication de diodes électroluminescentes (LED) . Enquêter si ce composé peut contribuer à une conception efficace des LED pourrait être intéressant.

Mécanisme D'action

Target of Action

Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets such as kinases , which play a crucial role in cellular signaling pathways.

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiophene derivatives can inhibit kinases, thereby affecting the signaling pathways in cells .

Biochemical Pathways

Given that thiophene derivatives can inhibit kinases , it’s plausible that this compound could affect various signaling pathways in cells. These pathways could include those involved in cell growth, differentiation, and apoptosis, among others.

Result of Action

Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Analyse Biochimique

Cellular Effects

Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c1-15-13(19)11-7-3-2-4-9(7)23-14(11)16-12(18)8-5-6-10(22-8)17(20)21/h5-6H,2-4H2,1H3,(H,15,19)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIMFFWPZLHQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

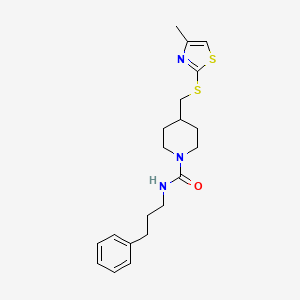

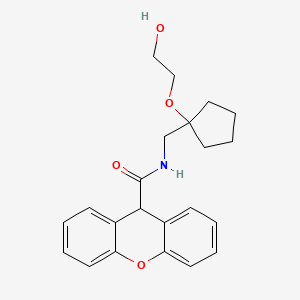

![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)

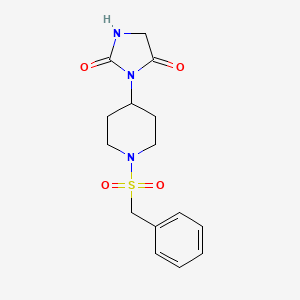

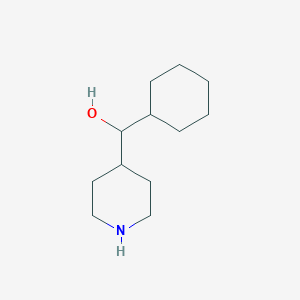

![5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2582717.png)

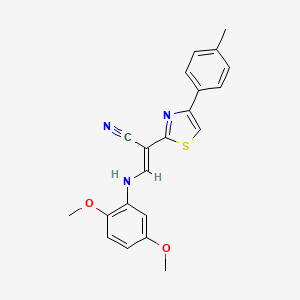

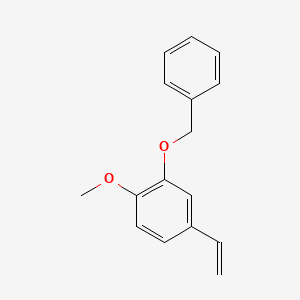

![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)

![1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2582726.png)

![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)

![(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582730.png)